![molecular formula C14H12Cl2O4S B4754865 2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate](/img/structure/B4754865.png)
2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate
Overview
Description
The compound “2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate” is a complex organic molecule. It likely contains a phenyl ring structure, given the presence of “phenyl” in its name, and the “2,6-dichloro” part suggests the presence of two chlorine atoms on the phenyl ring . The “4-methoxy-3-methylbenzenesulfonate” part suggests the presence of a methoxy group and a methyl group attached to a benzenesulfonate .
Scientific Research Applications
Treatment of Dyslipidemia
The compound has been used in the development of potent FXR agonists for the treatment of dyslipidemia and atherosclerosis . These FXR agonists have been reported to robustly lower plasma LDL and vLDL in LDLr–/– mice .
Anticancer Applications
The compound has shown promising binding affinities against Bcl2 anti-apoptotic protein . This suggests potential applications in cancer treatment, particularly in inducing apoptosis in cancer cells .
Gene Expression Modulation
The compound has been observed to modulate gene expression levels. Specifically, it has been found to up-regulate P53, BAX, DR4, and DR5, while down-regulating Bcl2, Il-8, and CDK4 in treated MCF7 cells . This modulation of gene expression could have potential applications in genetic therapies.
Cell Cycle Arrest
The compound has been found to cause cell cycle arrest at the G1/S phase in MCF7 cells . This could be potentially used in treatments aimed at inhibiting the proliferation of cancer cells.
Induction of Apoptotic Death
The compound has been found to induce the apoptotic death of MCF7 cells . This suggests potential applications in cancer treatments, particularly those aimed at inducing programmed cell death in cancer cells.
DNA Fragmentation
The compound has been found to significantly increase the percentage of fragmented DNA in treated MCF7 cells . This could potentially be used in treatments aimed at damaging the DNA of cancer cells to inhibit their proliferation.
Mechanism of Action
The mechanism of action of “2,6-dichlorophenyl 4-methoxy-3-methylbenzenesulfonate” is not clear without specific context. If it’s a drug, its mechanism of action would depend on the biological target it interacts with. If it’s a reagent in a chemical reaction, its mechanism of action would depend on the nature of the reaction .
Safety and Hazards
properties
IUPAC Name |
(2,6-dichlorophenyl) 4-methoxy-3-methylbenzenesulfonate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12Cl2O4S/c1-9-8-10(6-7-13(9)19-2)21(17,18)20-14-11(15)4-3-5-12(14)16/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOTJOPAHWOQELV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)OC2=C(C=CC=C2Cl)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12Cl2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,6-Dichlorophenyl 4-methoxy-3-methylbenzenesulfonate |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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